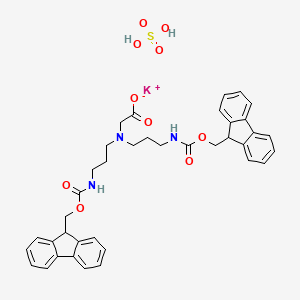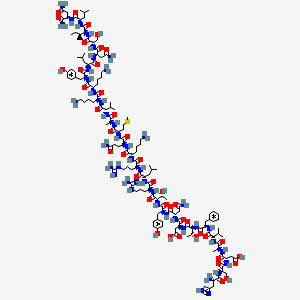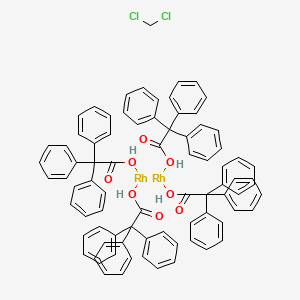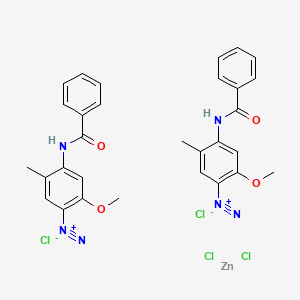
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is a deuterated compound that is structurally related to phenothiazine derivatives. Deuterated compounds are those in which hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can influence the compound’s pharmacokinetics and metabolic stability, making it of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride typically involves multiple steps, including the introduction of deuterium atoms at specific positions. The process may start with the synthesis of the phenothiazine core, followed by the introduction of deuterium atoms through deuterium exchange reactions or the use of deuterated reagents. The final step involves the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale deuterium exchange reactions and the use of specialized equipment to ensure the high purity and yield of the deuterated product. The process would be optimized to minimize the loss of deuterium and to ensure the consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium content.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders.
Industry: Utilized in the development of deuterated drugs, which may have improved pharmacokinetic properties compared to their non-deuterated counterparts.
Wirkmechanismus
The mechanism of action of 1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The deuterium atoms can influence the compound’s binding affinity and metabolic stability, potentially leading to altered pharmacological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenothiazine: The parent compound, which is widely used in the treatment of psychiatric disorders.
Deuterated Phenothiazine Derivatives: Other deuterated analogs that may have similar or improved properties compared to the non-deuterated versions.
Uniqueness
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride is unique due to its specific deuterium substitutions, which can enhance its metabolic stability and reduce the rate of metabolic degradation. This can lead to longer-lasting effects and potentially improved therapeutic outcomes.
Eigenschaften
CAS-Nummer |
1173020-65-9 |
|---|---|
Molekularformel |
C17H21ClN2S |
Molekulargewicht |
327.9 g/mol |
IUPAC-Name |
1,1,1-trideuterio-N,N-dimethyl-3-(1,3,7,9-tetradeuteriophenothiazin-10-yl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H/i1D3,6D,7D,8D,9D; |
InChI-Schlüssel |
XXPDBLUZJRXNNZ-HOCWLJKXSA-N |
Isomerische SMILES |
[2H]C1=CC(=C2C(=C1)SC3=CC(=CC(=C3N2CC(C([2H])([2H])[2H])N(C)C)[2H])[2H])[2H].Cl |
Kanonische SMILES |
CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(E)-(carbamothioylhydrazinylidene)methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12058714.png)
![1-Propanesulfonic acid,3-[ethyl(3-methoxyphenyl)amino]-, sodium salt (1:1)](/img/structure/B12058722.png)


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)

![Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-](/img/structure/B12058746.png)

![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)
![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)




